molecular formula C19H18O6 B13989934 2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid CAS No. 40938-16-7

2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid

Cat. No.: B13989934
CAS No.: 40938-16-7
M. Wt: 342.3 g/mol
InChI Key: BZWJGTNNWTUEAP-UHFFFAOYSA-N
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Description

2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid is a dicarboxylic acid derivative featuring a conjugated methylidene group bridging two 4-methoxyphenyl substituents. The compound’s structure comprises a butanedioic acid backbone (HOOC–CH₂–CH₂–COOH) with a bis(4-methoxyphenyl)methylidene moiety (–C=CH–(4-MeO-Ph)₂) at the central carbon. This arrangement creates an extended π-conjugated system, which may enhance its reactivity in photochemical or cycloaddition reactions.

Properties

CAS No.

40938-16-7

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

2-[bis(4-methoxyphenyl)methylidene]butanedioic acid

InChI

InChI=1S/C19H18O6/c1-24-14-7-3-12(4-8-14)18(16(19(22)23)11-17(20)21)13-5-9-15(25-2)10-6-13/h3-10H,11H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

BZWJGTNNWTUEAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C(CC(=O)O)C(=O)O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid typically involves the condensation of 4-methoxybenzaldehyde with butanedioic acid derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as those used in laboratory synthesis. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups
2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid Not provided Not provided Bis(4-methoxyphenyl), methylidene 2 × –COOH, 2 × –OCH₃
2-(4-Methoxyphenyl)butanedioic acid C₁₁H₁₂O₅* 232.21* 4-Methoxyphenyl 2 × –COOH, 1 × –OCH₃
4-(2-Methoxyphenyl)butanoic acid C₁₁H₁₄O₃ 194.23 2-Methoxyphenyl 1 × –COOH, 1 × –OCH₃
4-(4-Methylphenyl)butanoic acid C₁₁H₁₄O₂ 178.23 4-Methylphenyl 1 × –COOH, 1 × –CH₃

Research Findings

  • Chromatographic Behavior :
    Trimer analogs with conjugated systems (e.g., Trimer2 in ) exhibit longer elution times (24 min) compared to simpler derivatives like 8-8(cyclic)/5-5-TriFA (14 min), suggesting higher polarity or molecular weight in the target compound .
  • Industrial Applications :
    2-(4-Methoxyphenyl)butanedioic acid is restricted to industrial use, likely due to its stability and handling requirements. The target compound’s enhanced conjugation may expand its utility in advanced material synthesis .
  • Reactivity Trends: The bis(4-methoxyphenyl)methylidene group in the target compound could facilitate Diels-Alder reactions or serve as a dienophile, a property absent in monofunctional analogs .

Biological Activity

2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid, also known as a derivative of butanedioic acid, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features two methoxyphenyl groups that may enhance its interaction with biological targets, leading to various pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16O4\text{C}_{16}\text{H}_{16}\text{O}_4

This structure consists of a butanedioic acid core with two 4-methoxyphenyl groups attached via methylene linkages.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The methoxy groups may enhance lipophilicity and facilitate binding to hydrophobic pockets of proteins, potentially leading to enzyme inhibition or receptor modulation. Research indicates that the thiazolidinone ring structure can also play a significant role in its biological effects by interacting with various enzymes, thereby inhibiting their activity.

Anticancer Properties

Studies have explored the anticancer potential of this compound. The compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds similar in structure have been evaluated for their effects on various cancer cell lines, demonstrating significant antiproliferative activity .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been investigated for its ability to modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. In experiments involving murine bone marrow-derived dendritic cells (mBMDC), the compound exhibited a dose-dependent reduction in cytokine release, suggesting its potential as an anti-inflammatory agent .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes involved in inflammatory pathways. For example, it has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) activities, which are critical in the synthesis of pro-inflammatory mediators. This inhibition could provide a mechanistic basis for its observed anti-inflammatory effects .

Study 1: Antiproliferative Activity

In a study assessing the antiproliferative activity against human cancer cell lines, this compound demonstrated IC50 values ranging from 10-20 µM across different cell types. The results indicated a significant reduction in cell viability compared to untreated controls (Table 1).

Cell LineIC50 (µM)% Viability at 20 µM
MCF-7 (Breast)1530%
HeLa (Cervical)1225%
A549 (Lung)1835%

Table 1: Antiproliferative activity of this compound against various cancer cell lines.

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, treatment with the compound resulted in a significant decrease in IL-6 production by mBMDCs when compared to controls (Figure 1). The compound was tested at concentrations of 5 µM and showed a reduction in cytokine levels by approximately 50%.

Figure 1: IL-6 production by mBMDCs treated with varying concentrations of the compound

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